2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-chlorobenzoate
Overview
Description
2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C24H16ClNO5 and its molecular weight is 433.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.0717003 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
The synthesis and antimicrobial screening of derivatives related to the subject compound have been extensively studied. For instance, derivatives incorporating thiazole rings have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting potential therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Herbicidal Activities
Research has also been conducted on derivatives for herbicidal applications, with findings indicating that certain compounds exhibit comparable or even superior herbicidal activity to commercial products. These compounds target protoporphyrinogen oxidase, a critical enzyme in plant chlorophyll synthesis, and have shown efficacy in controlling broadleaf weeds in rice fields (Luo et al., 2008).
Antiproliferative Effects
The antiproliferative activity against various cancer cell lines, including colon cancer, breast cancer, and leukemia, has been evaluated for certain derivatives. These studies have highlighted the potential of these compounds in cancer therapy, with specific derivatives exhibiting significant antiproliferative effects, suggesting their use as leads in the development of new anticancer agents (Božić et al., 2017).
Corrosion Inhibition
Moreover, derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds significantly reduce the corrosion rate, acting through adsorption on the metal surface. This application is particularly relevant in industries where metal preservation is critical (Rahmani et al., 2018).
Enzyme Inhibition
Additionally, the synthesis of novel derivatives has led to the discovery of compounds with significant lipase and α-glucosidase inhibition, offering potential therapeutic avenues for treating diseases associated with these enzymes, such as obesity and diabetes (Bekircan et al., 2015).
Properties
IUPAC Name |
[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] 2-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO5/c1-29-21-14-15(11-12-20(21)30-23(27)17-9-5-6-10-18(17)25)13-19-24(28)31-22(26-19)16-7-3-2-4-8-16/h2-14H,1H3/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPSVMGTIKWUOO-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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